molecular formula C15H19ClN4O2S B1423414 N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide CAS No. 936092-53-4

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

Cat. No. B1423414
M. Wt: 354.9 g/mol
InChI Key: VINYOUWDZHOVFB-UHFFFAOYSA-N
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Description

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide (NtB-CMPB) is an organic compound belonging to the family of pyrimidine derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Photodynamic Therapy Applications

The modification of benzenesulfonamide derivatives has led to the creation of compounds with significant photophysical and photochemical properties. For instance, certain zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have shown high singlet oxygen quantum yields. These properties are crucial for Type II photosensitizers, making these compounds potential candidates for photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Antifungal and Antimicrobial Applications

Sulfonamide derivatives have been synthesized and shown potent antifungal activity against organisms like Aspergillus niger & Aspergillus flavus. The structure-activity relationship (SAR) of these compounds indicates their potential in developing new antifungal agents. This highlights the utility of N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide derivatives in combating fungal infections (Gupta & Halve, 2015). Additionally, N-pyridin-3-yl-benzenesulfonamide has shown significant antimicrobial activity against various bacteria, emphasizing the potential of these compounds in addressing bacterial infections (Ijuomah et al., 2022).

properties

IUPAC Name

N-tert-butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O2S/c1-10-9-17-14(16)19-13(10)18-11-6-5-7-12(8-11)23(21,22)20-15(2,3)4/h5-9,20H,1-4H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VINYOUWDZHOVFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694794
Record name N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-3-((2-chloro-5-methylpyrimidin-4-yl)amino)benzenesulfonamide

CAS RN

936092-53-4
Record name N-tert-Butyl-3-[(2-chloro-5-methylpyrimidin-4-yl)amino]benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2-chloro-5-methyl-pyrimidin-4-ylamine (0.4 g, 2.8 mmol), 3-bromo-N-tert-butyl-benzenesulfonamide (1.0 g, 3.4 mmol), Pd2(dba)3 (0.17 g, 0.19 mmol), Xantphos (0.2 g, 3.5 mmol) and cesium carbonate (2.0 g, 6.1 mmol) was suspended in dioxane (25 mL) and heated at reflux under the argon atmosphere for 3 h. The reaction mixture was cooled to room temperature and diluted with DCM (30 mL). The mixture was filtered and the filtrate concentrated in vacuo. The residue was dissolved in EtOAc and hexanes added until solid precipitated. After filtration, the title compound (1.2 g, 98%) was obtained as a light brown solid. It was used in the next step without purification. MS (ES+): m/z 355 (M+H)+.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
J Boggavarapu, M Nannapaneni - International Journal of …, 2018 - researchgate.net
Background: It has been developed a new combination of Palladium catalyzed Buchwald-Hartwig type reaction for the synthesis of N-tert-Butyl-3-{[5-methyl-2-(arylamino) pyrimidin-4-yl] …
Number of citations: 3 www.researchgate.net
Y Bu, MDM Traore, L Zhang, L Wang, Z Liu… - Journal of Biological …, 2023 - Elsevier
In this study, we integrated machine learning (ML), structure-tissue selectivity-activity-relationship (STAR), - and wet lab synthesis/testing to design a gastrointestinal (GI) locally …
Number of citations: 2 www.sciencedirect.com
H Zhou, J Jiang, J Lu, D Ran, Z Gan - Journal of Molecular Structure, 2022 - Elsevier
Dual or multiple-targeting inhibition of oncogenic targets in a single molecule could be an alternative approach to drug combinations. Previous studies have revealed that histone …
Number of citations: 1 www.sciencedirect.com
Q Qiu, F Chi, D Zhou, Z Xie, Y Liu, H Wu… - Journal of Medicinal …, 2023 - ACS Publications
The feedback activation of the Janus kinase (JAK)–STAT pathway leads to the fact that solid cancers are not sensitive to histone deacetylase (HDAC) inhibitors. Herein, a series of novel …
Number of citations: 4 pubs.acs.org
C Zhao, Y Zhang, J Zhang, S Li, M Liu… - Journal of Medicinal …, 2023 - ACS Publications
Multitarget HDAC inhibitors capable of simultaneously blocking the BRD4-LIFR-JAK1-STAT3 signaling pathway hold great potential for the treatment of TNBC and other solid tumors. …
Number of citations: 4 pubs.acs.org

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